REACTION_CXSMILES
|
[NH3:1].C([O:5][CH2:6][C:7]1[O:8][CH:9]=[C:10]([C:12]([O:14]C)=O)[N:11]=1)(=O)C>>[C:12]([C:10]1[N:11]=[C:7]([CH2:6][OH:5])[O:8][CH:9]=1)(=[O:14])[NH2:1]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
methyl 2-acetoxymethyloxazole-4-carboxylate
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=1OC=C(N1)C(=O)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
, and the reaction medium is then stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in step 5.1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |